molecular formula C6H4Br2N2O2 B165464 2,6-Dibromo-4-nitroaniline CAS No. 827-94-1

2,6-Dibromo-4-nitroaniline

Cat. No.: B165464
CAS No.: 827-94-1
M. Wt: 295.92 g/mol
InChI Key: YMZIFDLWYUSZCC-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2. It is a yellow crystalline solid that is primarily used as an intermediate in the synthesis of various dyes and other organic compounds. The compound is known for its bromine and nitro functional groups, which contribute to its reactivity and usefulness in chemical synthesis.

Scientific Research Applications

2,6-Dibromo-4-nitroaniline has several scientific research applications, including:

Safety and Hazards

2,6-Dibromo-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It also has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

Mechanism of Action

Target of Action

2,6-Dibromo-4-nitroaniline is primarily used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of blue disperse dyes , 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , and diphenols-amides . These compounds have a wide range of applications, from colorants in textile industries to potential pharmaceuticals.

Mode of Action

These groups can participate in electrophilic substitution reactions, which can lead to the formation of new compounds .

Biochemical Pathways

It is known that the compound can be used in the synthesis of azo disperse dyes . Azo dyes are widely used in the textile industry and are known to undergo metabolic reduction in the human body, which can lead to the release of aromatic amines.

Result of Action

It is known that the compound is used as an intermediate in the synthesis of pbb 180, a brominated biphenyl that can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from 4-nitroaniline using bromide–bromate salts occurs under an aqueous acidic medium at ambient conditions . The reaction can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-nitroaniline can be synthesized from 4-nitroaniline through a bromination reaction. The process involves the use of bromide-bromate salts in an aqueous acidic medium. The reaction is carried out at ambient conditions, making it an environmentally friendly method. The bromide-bromate couple can be obtained by mixing pure sodium bromide and sodium bromate salts or by adjusting the mole ratio of sodium bromide and sodium bromate obtained from the bromine manufacturing industry .

Industrial Production Methods: The industrial production of this compound follows a similar process, with the reaction being scaled up to accommodate larger quantities. The product is purified by simple filtration and washing with water. The aqueous acidic filtrate can be recycled up to five times without loss of purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in coupling reactions to form azo dyes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction Reactions: Reagents such as hydrogen gas with a palladium or platinum catalyst.

    Coupling Reactions: Reagents such as diazonium salts in an acidic medium.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atoms.

    Reduction Reactions: 2,6-Dibromo-4-aminoaniline.

    Coupling Reactions: Various azo dyes.

Comparison with Similar Compounds

    2,6-Diiodo-4-nitroaniline: Similar structure but with iodine atoms instead of bromine.

    2,5-Dibromoaniline: Lacks the nitro group, making it less reactive in certain reactions.

    4-Nitroaniline: Lacks the bromine atoms, resulting in different reactivity and applications.

Uniqueness: 2,6-Dibromo-4-nitroaniline is unique due to the presence of both bromine and nitro functional groups, which contribute to its high reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of chemical reactions, making it a valuable intermediate in the production of dyes and other organic compounds .

Properties

IUPAC Name

2,6-dibromo-4-nitroaniline
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InChI

InChI=1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
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InChI Key

YMZIFDLWYUSZCC-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C6H4Br2N2O2
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DSSTOX Substance ID

DTXSID7052573
Record name 2,6-Dibromo-4-nitroaniline
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Molecular Weight

295.92 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 2,6-Dibromo-4-nitroaniline
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Boiling Point

207 °C
Record name 2,6-DIBROMO-4-NITROANILINE
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Solubility

> 10% IN ACETIC ACID, Slightly sol in water
Record name 2,6-DIBROMO-4-NITROANILINE
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Color/Form

YELLOW NEEDLES FROM ALCOHOL OR ACETIC ACID

CAS No.

827-94-1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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